N-(3-bromophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as BPIQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPIQ belongs to the class of quinazoline derivatives, which have been studied extensively for their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Activities
Research on quinazolinone derivatives, including compounds structurally related to N-(3-bromophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, has demonstrated significant analgesic and anti-inflammatory properties. Studies have found that certain derivatives exhibit comparable or significant activity against standard drugs like pentazocine and aspirin, indicating their potential as therapeutic agents for pain and inflammation management (Gopa, Porchezhian, & Sarma, 2001; Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010; HelmySakr, 2016).
Antibacterial Activities
Some derivatives of quinazolinone, including those structurally similar to the compound , have been explored for their antibacterial activities. These studies aim to develop new antimicrobial agents capable of combating various bacterial infections. The research highlights the potential of these compounds in contributing to the development of novel antibacterial drugs (Singh, Kaur, Kumar, Kumar, & Ashok Kumar, 2010).
Computational and Molecular Design
Further investigations into quinazolinone derivatives include computational and molecular design studies to understand their analgesic and anti-inflammatory mechanisms better. Computer-aided drug design (CADD) and molecular docking studies have been conducted to rationalize the compounds' activity and improve their therapeutic potential (HelmySakr, 2016). These efforts contribute to the targeted design of more effective and specific drug candidates.
Antitumor and Antimalarial Activities
Although not directly related to N-(3-bromophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, related quinazolinone compounds have been evaluated for their antitumor and antimalarial activities. This exploration indicates the broad therapeutic potential of quinazolinone derivatives in treating various diseases beyond pain and inflammation (Forsch, Wright, & Rosowsky, 2002; Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O2/c23-16-9-6-10-17(13-16)24-20(27)14-26-19-12-5-4-11-18(19)21(25-22(26)28)15-7-2-1-3-8-15/h1-13H,14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWNQWZTXKTUOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.